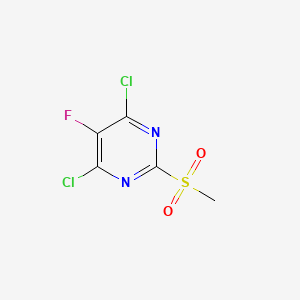

4,6-Dichloro-5-fluoro-2-(methylsulfonyl)pyrimidine

Beschreibung

4,6-Dichloro-5-fluoro-2-(methylsulfonyl)pyrimidine is a halogenated pyrimidine derivative characterized by chloro (Cl), fluoro (F), and methylsulfonyl (SO₂Me) substituents. Pyrimidines are heterocyclic aromatic compounds with broad applications in pharmaceuticals, agrochemicals, and materials science. The methylsulfonyl group acts as a strong electron-withdrawing substituent, enhancing reactivity in nucleophilic aromatic substitution (SNAr) reactions . This compound is particularly notable for its use in synthesizing hyperbranched poly(arylene ether)s, where the sulfone group serves as a leaving group in polymerization reactions . Its chemoselective reactivity with amines has also been explored, with primary aliphatic amines preferentially displacing the sulfone group under specific conditions .

Eigenschaften

IUPAC Name |

4,6-dichloro-5-fluoro-2-methylsulfonylpyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3Cl2FN2O2S/c1-13(11,12)5-9-3(6)2(8)4(7)10-5/h1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSSQDCUPRDVXFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=NC(=C(C(=N1)Cl)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3Cl2FN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Direct Chlorination Using POCl₃

Procedure :

-

Precursor : 5-Fluoro-6-hydroxy-2-(methylthio)-4(1H)-pyrimidinone (35.7 g, 0.20 mol)

-

Reagent : POCl₃ (150 mL)

-

Conditions : 115°C for 3 hours under reflux

-

Work-up : Quenching in ice-water, extraction with ethyl acetate, and drying over Na₂SO₄

Mechanism : POCl₃ acts as both solvent and chlorinating agent, protonating hydroxyl groups to form oxonium intermediates, which undergo nucleophilic displacement by chloride.

Catalytic Chlorination with Dimethylaniline

Procedure :

-

Precursor : 4,6-Dihydroxy-5-fluoropyrimidine

-

Reagent : POCl₃ with dimethylaniline (base)

-

Conditions : Reflux at 110°C for 4–6 hours

Advantages : Base catalysis enhances chlorination efficiency by neutralizing HCl byproducts. However, this method generates phosphate-containing wastewater, complicating purification.

Comparative Analysis of Chlorination Methods

| Method | Precursor | Reagent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Direct | 5-Fluoro-6-hydroxy-2-(methylthio) | POCl₃ | 115 | 3 | 89 |

| Catalytic | 4,6-Dihydroxy-5-fluoro | POCl₃ + Base | 110 | 4–6 | 78–82 |

Sulfonation: Methylthio to Methylsulfonyl Conversion

The methylthio group (-SMe) introduced during chlorination is oxidized to methylsulfonyl (-SO₂Me). Common oxidants include meta-chloroperbenzoic acid (mCPBA) and hydrogen peroxide (H₂O₂).

Oxidation with mCPBA

Procedure :

-

Substrate : 4,6-Dichloro-5-fluoro-2-(methylthio)pyrimidine

-

Reagent : mCPBA (2.2 equiv) in dichloromethane

-

Conditions : 0°C to room temperature, 12 hours

Mechanism : Electrophilic oxidation via peracid intermediates forms sulfoxide and subsequently sulfonyl groups.

Hydrogen Peroxide-Mediated Oxidation

Procedure :

-

Substrate : 4,6-Dichloro-5-fluoro-2-(methylthio)pyrimidine

-

Reagent : 30% H₂O₂ in acetic acid

-

Conditions : 60°C for 6 hours

Limitations : Over-oxidation to sulfonic acids may occur without rigorous temperature control.

Integrated One-Pot Synthesis

Recent advances combine chlorination and sulfonation in a single reactor to minimize intermediate isolation:

Steps :

-

Chlorination : 5-Fluoro-6-hydroxy-2-(methylthio)-4(1H)-pyrimidinone + POCl₃ → 4,6-Dichloro-5-fluoro-2-(methylthio)pyrimidine

-

In Situ Oxidation : Add H₂O₂ directly to the chlorination mixture after POCl₃ distillation

Yield : 70–75% overall

Advantages : Reduced solvent use and processing time.

Challenges and Optimization Strategies

Byproduct Formation

Solvent Selection

Analyse Chemischer Reaktionen

Types of Reactions: 4,6-Dichloro-5-fluoro-2-(methylsulfonyl)pyrimidine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, altering the oxidation state of the sulfur atom in the methylsulfonyl group.

Coupling Reactions: It can be used in cross-coupling reactions like Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar solvents.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.

Major Products: The major products formed from these reactions include various substituted pyrimidines, which are valuable intermediates in pharmaceutical and agrochemical synthesis .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

The synthesis of 4,6-Dichloro-5-fluoro-2-(methylsulfonyl)pyrimidine typically involves multi-step reactions starting from simpler pyrimidine derivatives. The introduction of the methylsulfonyl group enhances the compound's solubility and biological activity. The compound's structure allows for various substitutions that can influence its pharmacological properties.

Anti-inflammatory Activity

Recent studies have demonstrated that derivatives of pyrimidine compounds, including this compound, exhibit promising anti-inflammatory effects. These compounds have been shown to inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory process.

Case Study: COX Inhibition

In vitro assays have indicated that several pyrimidine derivatives possess significant inhibitory activity against COX-1 and COX-2 enzymes. For example, compounds derived from this class showed IC50 values comparable to established NSAIDs like celecoxib and diclofenac, indicating their potential as anti-inflammatory agents .

| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Index (SI) |

|---|---|---|---|

| This compound | 5.46 | 0.78 | 7.23 |

| Celecoxib | 5.46 | 0.78 | 7.23 |

| Diclofenac | 6.74 | 1.10 | 6.12 |

This table illustrates the selectivity of various compounds towards COX enzymes, highlighting the potential of pyrimidine derivatives in therapeutic applications.

Antimalarial Activity

Pyrimidine derivatives have also been explored for their antimalarial properties. Specifically, compounds targeting plasmodial kinases PfGSK3 and PfPK6 have shown promise in inhibiting malaria parasite growth.

Case Study: Dual Kinase Inhibition

Research has identified dual inhibitors that target both PfGSK3 and PfPK6 with significant potency. For instance, certain analogs of this compound demonstrated EC50 values in the nanomolar range against the Plasmodium falciparum strain .

| Compound | PfGSK3 IC50 (nM) | PfPK6 IC50 (nM) |

|---|---|---|

| Compound A | 552 ± 37 | 1400 ± 13 |

| Compound B | TBD | TBD |

This data indicates that modifications to the pyrimidine core can lead to enhanced activity against malaria parasites.

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of pyrimidine derivatives is crucial for optimizing their biological activities. Modifications at specific positions on the pyrimidine ring can significantly influence their efficacy and selectivity.

Key Findings:

- Substituents at the 2-position enhance anti-inflammatory activity.

- The presence of electron-withdrawing groups increases potency against COX enzymes.

- Variations in the methylsulfonyl group can affect solubility and bioavailability.

Wirkmechanismus

The mechanism of action of 4,6-Dichloro-5-fluoro-2-(methylsulfonyl)pyrimidine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Variations

Key structural analogs differ in substituents at the 2-, 4-, 5-, and 6-positions of the pyrimidine ring, which influence reactivity, stability, and applications.

Table 1: Substituent Comparison of Selected Pyrimidine Derivatives

| Compound Name | Substituents (Positions 2, 4, 5, 6) | Key Functional Groups |

|---|---|---|

| 4,6-Dichloro-5-fluoro-2-(methylsulfonyl)pyrimidine | Cl (4,6), F (5), SO₂Me (2) | Sulfone, halogen |

| 4,6-Dichloro-2-(methylsulfonyl)pyrimidine (DMP) | Cl (4,6), SO₂Me (2) | Sulfone, halogen |

| 4,6-Dichloro-5-ethyl-2-(methylsulfonyl)pyrimidine | Cl (4,6), Et (5), SO₂Me (2) | Sulfone, halogen, alkyl |

| 4-Chloro-5-fluoro-2-(methylsulfanyl)pyrimidine | Cl (4), F (5), SMe (2) | Thioether, halogen |

| 4,6-Dichloro-5-methoxypyrimidine | Cl (4,6), OMe (5) | Ether, halogen |

Reactivity and Chemoselectivity

- Sulfone vs. Thioether Groups : The methylsulfonyl group in this compound is a superior leaving group compared to methylsulfanyl (SMe) in analogs like 4-chloro-5-fluoro-2-(methylsulfanyl)pyrimidine. This enables efficient SNAr reactions in polymer synthesis and pharmaceutical intermediates .

- Halogen Effects : The electron-withdrawing fluoro substituent at position 5 enhances the electrophilicity of the pyrimidine ring, facilitating nucleophilic attacks at positions 4 and 4. In contrast, methoxy (OMe) or ethyl (Et) groups reduce electrophilicity, as seen in 4,6-dichloro-5-methoxypyrimidine and 4,6-dichloro-5-ethyl-2-(methylsulfonyl)pyrimidine .

- Chemoselective Displacement : Primary aliphatic amines selectively displace the sulfone group in this compound, while deprotonated anilines target chloro substituents. This contrasts with analogs like DMP, where steric and electronic factors dictate substitution patterns .

Table 2: Key Physical and Chemical Properties

Biologische Aktivität

4,6-Dichloro-5-fluoro-2-(methylsulfonyl)pyrimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various enzymes and its implications in treating inflammatory diseases and cancers. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

The chemical formula for this compound is with a molecular weight of approximately 239.1 g/mol. Its structure includes a pyrimidine ring with chlorine and fluorine substituents that enhance its reactivity and biological activity.

The primary mechanism of action for this compound involves the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. This enzyme plays a critical role in the inflammatory process by converting arachidonic acid into prostaglandins, which mediate inflammation and pain responses. Inhibition of COX-2 has been linked to anti-inflammatory effects and pain relief.

Anti-inflammatory Effects

Research has demonstrated that this compound exhibits potent anti-inflammatory activity. In vitro studies have shown that it effectively inhibits COX-2 with an IC50 value comparable to established anti-inflammatory drugs like celecoxib.

In vivo studies using carrageenan-induced paw edema models have confirmed the compound's efficacy in reducing inflammation and pain, showing significant edema inhibition percentages exceeding those of traditional NSAIDs.

Anticancer Activity

Additionally, this compound has been explored for its anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. For instance, studies have indicated that treatment with this compound leads to significant apoptosis induction in cancer cells, highlighting its potential as a therapeutic agent in oncology.

Case Studies

- Inflammatory Disease Models : In a study involving rat models for inflammation, administration of this compound resulted in a marked reduction in inflammatory markers such as iNOS and COX-2 mRNA expressions compared to control groups treated with saline or lower doses of standard anti-inflammatory medications .

- Cancer Cell Line Studies : In vitro assays conducted on breast cancer cell lines demonstrated that the compound effectively reduced cell viability at concentrations as low as 10 μM after 48 hours of treatment. Flow cytometry analysis revealed an increase in cells undergoing apoptosis, confirming its potential as an anticancer agent .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies suggest that the presence of electron-withdrawing groups such as chlorine and fluorine enhances the inhibitory potency against COX enzymes. The methylsulfonyl group is also crucial for maintaining solubility and bioavailability, which are essential for effective therapeutic applications .

Q & A

Q. What are the recommended synthetic routes for 4,6-dichloro-5-fluoro-2-(methylsulfonyl)pyrimidine, and what critical reaction parameters must be controlled?

While direct synthesis of the target compound is not explicitly documented in the provided evidence, analogous pyrimidine derivatives suggest the use of nucleophilic substitution or sulfonylation reactions. For example, 4,6-dichloro-2-(methylsulfonyl)pyrimidine (CAS 4489-34-3) is commercially available via TCI Chemicals, indicating that sulfonyl group introduction is feasible via oxidation of thioether intermediates or direct sulfonylation . Key parameters include:

- Temperature control : Pyrimidine sulfonylation typically requires mild conditions (0–25°C) to avoid decomposition.

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity for halogen displacement.

- Purification : Column chromatography or recrystallization (using ethanol/water mixtures) is critical for isolating high-purity products.

Q. How can HPLC and LCMS be optimized to confirm the purity and structural integrity of this compound?

Based on LCMS and HPLC methods from analogous compounds (e.g., EP 4 374 877 A2):

- LCMS : Use electrospray ionization (ESI+) to detect [M+H]⁺ ions. For example, a related compound showed m/z 867.0 [M+H]⁺ with a retention time of 1.31 minutes under SMD-TFA05 conditions .

- HPLC : Utilize reversed-phase C18 columns with mobile phases like acetonitrile/water (0.1% TFA). Monitor retention time consistency (±0.05 min) to assess purity.

- Method validation : Perform spike recovery tests with known impurities to validate sensitivity .

Q. What are the stability considerations for this compound in DMSO, and how should storage conditions be optimized?

Studies on structurally similar 5-aminopyrimidines indicate instability in DMSO due to oxidation or hydrolysis. Recommendations include:

- Short-term storage : Prepare fresh DMSO solutions and avoid prolonged exposure to light or heat.

- Long-term storage : Use anhydrous DMSO with stabilizers (e.g., BHT) and store at –20°C under inert gas (N₂/Ar).

- Quality checks : Monitor via UV-Vis spectroscopy (e.g., λmax shifts indicate degradation) .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of the 5-fluoro substituent in nucleophilic substitution reactions?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the electronic effects of the 5-fluoro group:

- Electron-withdrawing effects : Fluorine increases the electrophilicity of adjacent C-Cl bonds, favoring SNAr reactions.

- Transition state analysis : Calculate activation energies for potential substitution pathways (e.g., at C4 vs. C6).

- Solvent modeling : Include solvent polarity (e.g., DMSO) in simulations to predict kinetic vs. thermodynamic control .

Q. What strategies can mitigate byproduct formation during the synthesis of this compound?

Byproducts often arise from incomplete sulfonylation or halogen scrambling. Mitigation approaches include:

- Stepwise functionalization : Introduce the sulfonyl group before fluorination to reduce side reactions.

- In situ quenching : Add scavengers (e.g., thiourea) to trap reactive intermediates like SO₂Cl.

- Reaction monitoring : Use inline FTIR or Raman spectroscopy to detect intermediates and optimize reaction times .

Q. How can crystallography and spectroscopic methods resolve structural ambiguities in derivatives of this compound?

- X-ray crystallography : Single-crystal analysis (e.g., Mo Kα radiation) provides precise bond lengths and angles, as demonstrated for 4,6-dichloro-5-methoxypyrimidine (R factor = 0.055) .

- NMR : ¹⁹F NMR distinguishes fluorine environments, while 2D NOESY confirms spatial proximity of substituents.

- Mass spectrometry : High-resolution MS (HRMS) validates molecular formulas (e.g., error < 2 ppm) .

Q. What mechanistic insights explain contradictions in reported antimicrobial activity of related pyrimidines?

Discrepancies in bioactivity data may stem from:

- Solubility differences : Poor aqueous solubility can mask in vitro efficacy. Use surfactants (e.g., Tween-80) or co-solvents (DMSO ≤1%).

- Metabolic instability : Hepatic microsome assays (e.g., human S9 fractions) assess metabolic degradation rates.

- Target selectivity : Surface plasmon resonance (SPR) screens can differentiate binding affinities for off-target enzymes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.